molecular formula C20H26N2OS B5013183 N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

Cat. No. B5013183
M. Wt: 342.5 g/mol
InChI Key: MYULVQKQWHIXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as ET-1, is a compound that has been the subject of scientific research due to its potential use in treating various diseases.

Mechanism of Action

N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and cancer growth. It also activates certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is its ability to inhibit inflammation and cancer growth, which makes it a potentially valuable tool for studying these processes. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance their effectiveness in treating cancer and inflammation. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves a multi-step process that starts with the reaction of 2-ethylphenylamine with 5-methyl-2-thiophenecarboxylic acid. This reaction is followed by the addition of sodium hydroxide and 1,4-dibromobutane to form the azepane ring. The final step involves the addition of thionyl chloride to produce this compound.

Scientific Research Applications

N-(2-ethylphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been the subject of scientific research due to its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, and it may also have neuroprotective effects.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-3-16-9-6-7-10-17(16)21-20(23)22-14-8-4-5-11-18(22)19-13-12-15(2)24-19/h6-7,9-10,12-13,18H,3-5,8,11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYULVQKQWHIXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCCCCC2C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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